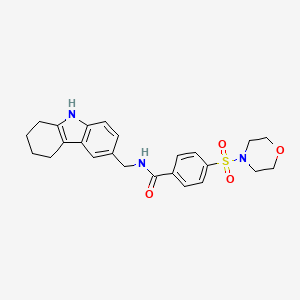![molecular formula C24H22BrFN4O3 B2675875 N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 1223847-42-4](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22BrFN4O3 and its molecular weight is 513.367. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes, suggesting applications in materials science and medicinal chemistry for antioxidant purposes (Chkirate et al., 2019).
Antimicrobial Properties
Another area of research has focused on the synthesis and characterization of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Raval et al., 2012).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This research opens up possibilities for the development of new anti-inflammatory drugs (Sunder et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, which is then coupled with 4-bromo-2-fluoroaniline to form the second intermediate, N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "4-butoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic anhydride", "sodium hydroxide", "acetic acid", "chloroacetic acid", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "a. Dissolve 4-butoxybenzaldehyde (1.0 g, 6.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (0.8 mL, 6.2 mmol) and hydrazine hydrate (0.5 mL, 12.4 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and diethyl ether and dry under vacuum to obtain 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (1.2 g, 85% yield).", "Step 2: Synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (0.5 g, 1.7 mmol) and 4-bromo-2-fluoroaniline (0.4 g, 1.7 mmol) in dichloromethane (10 mL).", "b. Add N,N'-dicyclohexylcarbodiimide (0.4 g, 1.9 mmol) and triethylamine (0.3 mL, 2.1 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Filter the reaction mixture and wash the solid product with dichloromethane.", "e. Dissolve the solid product in a mixture of acetic acid (5 mL) and water (5 mL) and add sodium hydroxide (0.2 g, 5.0 mmol) to the solution.", "f. Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer over sodium sulfate.", "g. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using dichloromethane and diethyl ether as eluent to obtain N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (0.4 g, 55% yield)." ] } | |
Número CAS |
1223847-42-4 |
Fórmula molecular |
C24H22BrFN4O3 |
Peso molecular |
513.367 |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H22BrFN4O3/c1-2-3-12-33-18-7-4-16(5-8-18)21-14-22-24(32)29(10-11-30(22)28-21)15-23(31)27-20-9-6-17(25)13-19(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,27,31) |
Clave InChI |
FJZYWEDTHXYROL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



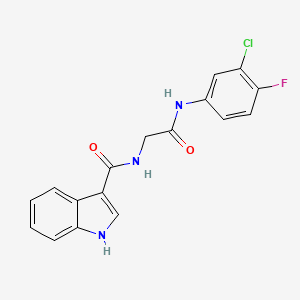

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
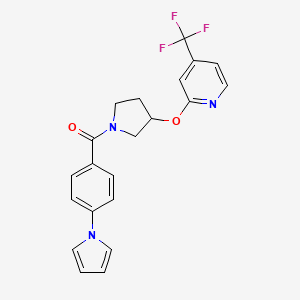
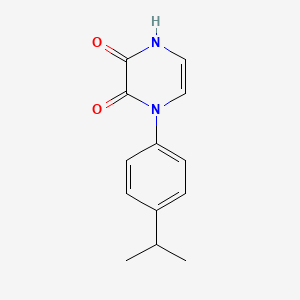
![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)
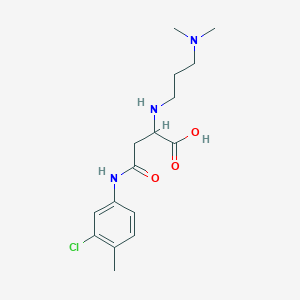
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
